molecular formula C11H9FN2O2 B13681014 Methyl 3-amino-5-fluoroquinoline-2-carboxylate

Methyl 3-amino-5-fluoroquinoline-2-carboxylate

Cat. No.: B13681014
M. Wt: 220.20 g/mol
InChI Key: RWIRABRWXVKJGD-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 3-amino-5-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or antiviral effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Comparison: Methyl 3-amino-5-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 3-amino-5-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)5-6-7(12)3-2-4-9(6)14-10/h2-5H,13H2,1H3

InChI Key

RWIRABRWXVKJGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=N1)C=CC=C2F)N

Origin of Product

United States

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